
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyclohexane ring attached to a triazole ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexanone hydrazone.
Formation of Triazole Ring: The cyclohexanone hydrazone is then treated with acetic anhydride and ammonium acetate to form the triazole ring.
Methylation: The triazole ring is methylated using methyl iodide to introduce the two methyl groups at the 4 and 5 positions of the triazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their functions. This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclohexan-1-amine include other triazole derivatives such as:
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the cyclohexane and methyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: A compound with a similar triazole ring and methyl groups but without the cyclohexane ring.
1,4-Dimethyl-4H-1,2,4-triazolium iodide: A triazole derivative with different substituents and ionic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-8-12-13-9(14(8)2)10(11)6-4-3-5-7-10/h3-7,11H2,1-2H3 |
InChI-Schlüssel |
GYZLDCAKYBDNOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N1C)C2(CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




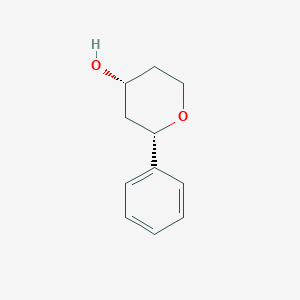
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
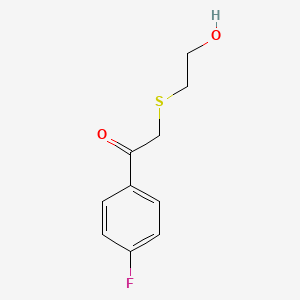
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)
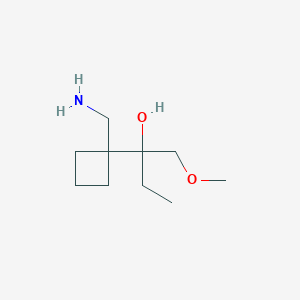
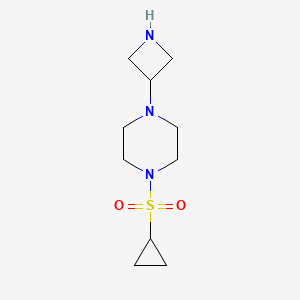

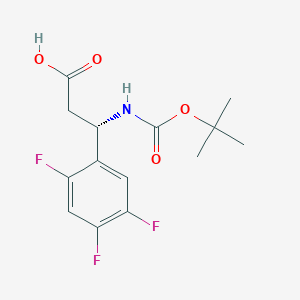
![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
